molecular formula C21H20F3N5O4 B1683657 Thyroid Hormone Receptor Antagonist (1-850) CAS No. 251310-57-3

Thyroid Hormone Receptor Antagonist (1-850)

Cat. No.: B1683657
CAS No.: 251310-57-3
M. Wt: 463.4 g/mol
InChI Key: CZMAYVNXNKBQKX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the Thyroid Hormone Receptor Antagonist, 1-850, is the Thyroid Hormone Receptor (TR) . This receptor is a type of nuclear receptor that is activated by binding thyroid hormone, which plays a critical role in the regulation of metabolism and heart rate and the development of organisms .

Mode of Action

The Thyroid Hormone Receptor Antagonist, 1-850, acts as a competitive, selective, and high-affinity antagonist of the Thyroid Hormone Receptor . It blocks the interaction of T3 (L-triiodothyronine) with both TRα and TRβ . This results in the suppression of T3 mediated interaction of TRα with the nuclear receptor coactivator (NRC) .

Biochemical Pathways

The Thyroid Hormone Receptor Antagonist, 1-850, affects the biochemical pathways mediated by the Thyroid Hormone Receptor. By blocking the interaction of T3 with TRα and TRβ, it prevents the stimulation of gene expression that would normally occur as a result of this interaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in dmso .

Result of Action

The primary result of the action of the Thyroid Hormone Receptor Antagonist, 1-850, is the prevention of the stimulation of gene expression that would normally occur as a result of the interaction of T3 with TRα and TRβ . This can have significant effects at the molecular and cellular level, potentially influencing a wide range of biological processes regulated by thyroid hormone signaling.

Action Environment

Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Preparation Methods

The synthesis of Thyroid Hormone Receptor Antagonist (1-850) involves multiple steps. The key synthetic route includes the formation of the hydrazinyl-carboxamide structure through a series of reactions involving piperidinylidene, nitrophenyl, and trifluoromethylphenyl groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require protection from light

Chemical Reactions Analysis

Thyroid Hormone Receptor Antagonist (1-850) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMAYVNXNKBQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872471
Record name Thyroid Hormone Receptor Antagonist (1-850)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251310-57-3
Record name Thyroid Hormone Receptor Antagonist (1-850)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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